3-(2,6-Difluorophenoxy)aniline
Description
3-(2,6-Difluorophenoxy)aniline is a fluorinated aromatic amine characterized by an aniline group (NH₂) attached to a phenyl ring substituted with a 2,6-difluorophenoxy moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The fluorine atoms enhance lipophilicity and metabolic stability, while the phenoxy linkage modulates molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
3-(2,6-difluorophenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-5-2-6-11(14)12(10)16-9-4-1-3-8(15)7-9/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGBPLNCKGNHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=C2F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-difluorophenol with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,6-Difluorophenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: 3-(2,6-Difluorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 3-(2,6-Difluorophenoxy)aniline:
Key Differences in Properties
- Electron Effects: this compound’s phenoxy group introduces electron-withdrawing fluorine atoms, reducing electron density at the aniline NH₂ compared to 2,6-difluoroaniline . Pyrimidin-2-amine derivatives (e.g., from ) exhibit enhanced π-π stacking due to the heterocyclic ring, improving receptor binding compared to purely aromatic systems.
- Lipophilicity: The logP of this compound is higher than non-fluorinated analogs, improving membrane permeability. However, nitro-substituted analogs (e.g., ) show even greater lipophilicity but reduced solubility.
- Synthetic Accessibility: this compound requires multi-step synthesis involving nucleophilic aromatic substitution, whereas 2,6-difluoroaniline is simpler to produce .
Pharmacological and Industrial Relevance
- Drug Discovery: Difluorophenoxy groups (as in ) are leveraged in receptor-targeted therapies due to their balance of steric bulk and electronic effects. This compound’s NH₂ group serves as a handle for further functionalization in lead optimization . In contrast, nitro-substituted anilines (e.g., ) are less common in drug candidates due to metabolic instability but are valuable in dyes and polymers.
- Agrochemicals: 2,6-Difluoroaniline derivatives dominate herbicide synthesis, whereas this compound’s phenoxy linkage may offer novel modes of action in pest control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
